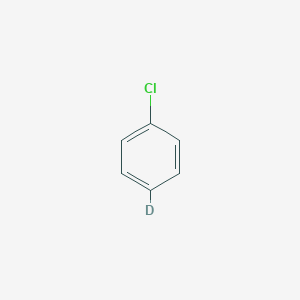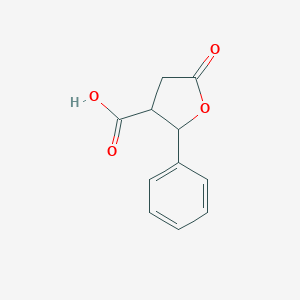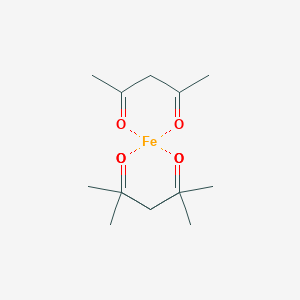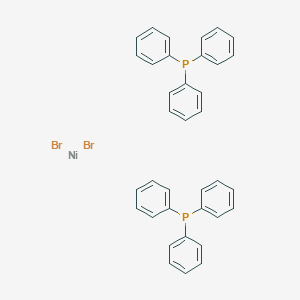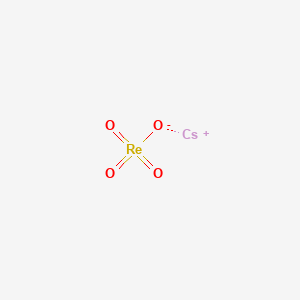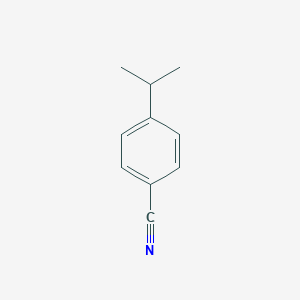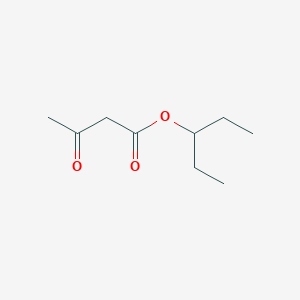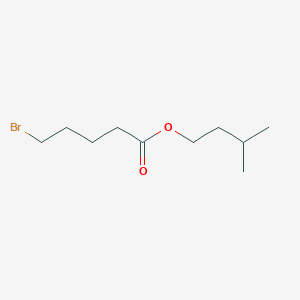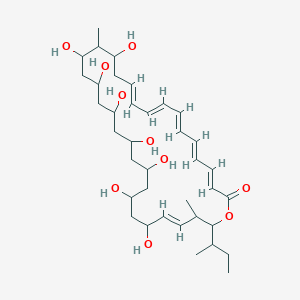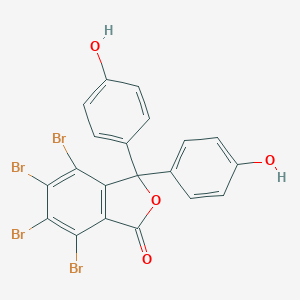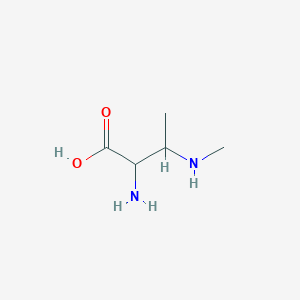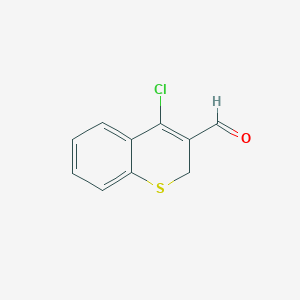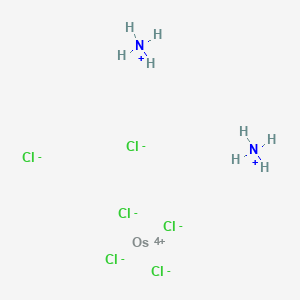
Ammonium osmium chloride
Overview
Description
It is a red powder or dark red octahedral crystals that are soluble in water and alcohol . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Ammonium osmium chloride, also known as diazanium;osmium(4+);hexachloride, is a complex compound. Osmium-based complexes have been noted for their potential as anticancer drugs due to their diverse cytotoxic activities .
Mode of Action
For instance, some osmium complexes have been found to bind with guanine, a component of DNA . This interaction could potentially interfere with cellular processes, leading to cytotoxic effects .
Biochemical Pathways
Osmium complexes have been noted for their role in oxidation-reduction reactions . These reactions are fundamental to many biological processes, including cellular respiration and the detoxification of harmful substances.
Result of Action
Osmium complexes have been noted for their cytotoxic activities, suggesting that they may induce cell death in certain contexts .
Biochemical Analysis
Biochemical Properties
Ammonium osmium chloride interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may interact with proteins through various forces to affect thermodynamic equilibrium .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. For example, it has been observed that ammonium chloride can alter neuronal excitability and synaptic vesicle release . It can also cause genetic variations and microsatellite instability in ammonia-stressed CHO cells . The specific effects of this compound on cellular function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being explored .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known that ammonium chloride increases acidity by increasing the amount of hydrogen ion concentrations .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that ammonium chloride can cause intracellular Ca2±increase and a reduction of vesicle release even after washout . The long-term effects of this compound on cellular function, as well as its stability and degradation, are still being studied .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, ammonium chloride is used as an expectorant in veterinary medicine, with the recommended oral dosage for horses being 4 to 15 g/animal every 12 to 24 hours . The specific dosage effects of this compound, including any threshold effects and potential toxic or adverse effects at high doses, are still being investigated.
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, it has been suggested that ammonium chloride is converted into urea in the liver, liberating hydrogen ions and chloride . The specific metabolic pathways that this compound is involved in, including any interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels, are still being explored .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. It has been suggested that ammonium chloride can cross the cell membrane separately as ammonia and a hydrogen ion, and then recombine inside the cell . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, are still being investigated .
Subcellular Localization
For instance, one study found that an ammonium transporter localizes on the apical side of the calcifying cells and in their intracellular compartments . The specific compartments or organelles that this compound is directed to, and any targeting signals or post-translational modifications involved, are still being explored .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium osmium chloride can be synthesized by reacting potassium osmate (K2OsO2(OH)4) with iron(II) chloride (FeCl2) and concentrated hydrochloric acid (HCl). The reaction typically involves dissolving potassium osmate in a mixture of iron(II) chloride and hydrochloric acid, followed by crystallization to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of refinery materials and modified solvent mixtures can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ammonium osmium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with ligands such as bipyridine in ethylene glycol to form complexes like Os(bpy)2Cl2.
Major Products: The major products formed from these reactions include various osmium complexes that are useful in catalysis and other applications .
Scientific Research Applications
Ammonium osmium chloride has several scientific research applications:
Comparison with Similar Compounds
- Potassium hexachloroosmate(IV) (K2OsCl6)
- Osmium(III) chloride hydrate (OsCl3·xH2O)
- Ruthenium(III) chloride hydrate (RuCl3·xH2O)
- Iridium(III) chloride hydrate (IrCl3·xH2O)
Comparison: Ammonium osmium chloride is unique due to its high solubility in water and alcohol, making it more versatile in various chemical reactions compared to its counterparts. Additionally, its ability to form stable complexes with a wide range of ligands enhances its applicability in catalysis and medicinal chemistry .
Properties
IUPAC Name |
diazanium;osmium(4+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBXXQDKBKTWOC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red or dark red solid; [Merck Index] Red hydroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Ammonium osmium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20553 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12125-08-5 | |
| Record name | Ammonium osmium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachloroosmate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM OSMIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S4860S8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does ammonium osmium chloride contribute to the synthesis of osmium catalysts, and what are the characteristics of the resulting catalysts?
A1: this compound (NH₄)₂[OsCl₆] serves as a precursor for generating osmium catalysts. [] The research paper describes a process where this compound is reduced and decomposed under a hydrogen atmosphere at 573 K (300 °C). This process yields metallic osmium catalysts with notable properties. These catalysts demonstrate "activated adsorption" of hydrogen across a wide temperature range (80 K to 573 K) and exhibit specific nitrogen adsorption behaviors. [] This method showcases the utility of this compound as a starting material for synthesizing osmium catalysts with controlled properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


